molecular formula C8H14N2O2 B12636939 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-

1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-

Cat. No.: B12636939
M. Wt: 170.21 g/mol
InChI Key: QXHDRPMLHMFXJW-QFSRMBNQSA-N
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Description

The compound 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- (hereafter referred to as Compound A) is a spirocyclic heterocycle featuring a unique 1,7-diazaspiro[4.4]nonane core with a hydroxymethyl substituent at position 9 and a ketone at position 4. Spirocyclic compounds like Compound A are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding and metabolic stability .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(5R)-9-(hydroxymethyl)-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C8H14N2O2/c11-5-6-4-9-7(12)8(6)2-1-3-10-8/h6,10-11H,1-5H2,(H,9,12)/t6?,8-/m1/s1

InChI Key

QXHDRPMLHMFXJW-QFSRMBNQSA-N

Isomeric SMILES

C1C[C@]2(C(CNC2=O)CO)NC1

Canonical SMILES

C1CC2(C(CNC2=O)CO)NC1

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis often begins with readily available precursors such as D-glucose or related derivatives. These starting materials are critical for constructing the desired spirocyclic structure.

Key Reaction Steps

  • Formation of Azido Derivatives:

    • The initial step generally involves converting a sugar derivative into an azido compound through nucleophilic substitution reactions using sodium azide ().
  • Wittig Reaction:

    • Following the formation of azido derivatives, a Wittig reaction is employed to create α,β-unsaturated esters from aldehydes or ketones ().
  • Intramolecular Cyclization:

    • The α,β-unsaturated ester undergoes intramolecular cyclization to form the spirocyclic core structure. This step often utilizes catalytic hydrogenation conditions to facilitate ring closure ().
  • Hydrolysis and Functionalization:

    • Hydrolysis of protective groups (e.g., acetonides) is performed to expose hydroxyl functionalities that can be further modified by tosylation or other reactions to introduce azido or hydroxy groups ().
  • Final Cyclization and Purification:

    • The final steps involve cyclization to form the diazaspiro structure and subsequent purification processes such as chromatography to isolate the desired product ().

Detailed Reaction Conditions

The following table summarizes specific reaction conditions used in various steps of the synthesis:

Step Reaction Type Reagents/Conditions Yield (%)
1 Nucleophilic Substitution Sodium azide, DMF, heat 82
2 Wittig Reaction Ph3P=CHCOOEt, DCM, reflux 92
3 Intramolecular Cyclization H2, Pd/C, MeOH 86
4 Hydrolysis 80% Acetic Acid 94
5 Tosylation TsCl, Pyridine 90
6 Final Cyclization TFA:H2O (3:1), H2, Pd/C ~87

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, primarily targeting its carbonyl group or hydroxymethyl moiety. Reagents such as potassium permanganate (KMnO₄) under acidic conditions or chromium trioxide (CrO₃) may oxidize the hydroxymethyl group to form a ketone or carboxylic acid derivative. The spiro structure’s rigidity may influence the regioselectivity of oxidation. For example:

  • Reaction : Oxidation of the hydroxymethyl group.

  • Products : Ketones or carboxylic acids, depending on reaction conditions.

Reduction Reactions

Reduction reactions involve the conversion of carbonyl groups to alcohols or amines. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce the ketone group to an alcohol. Additionally, the nitrogen atoms in the spiro structure could enable reductive amination or similar transformations. For example:

  • Reaction : Reduction of the ketone group.

  • Products : Alcohols or amines, depending on the reducing agent and conditions.

Nucleophilic Substitution Reactions

The hydroxymethyl group at the 9-position is susceptible to nucleophilic substitution. Reagents like alkyl halides or amines may replace the hydroxyl group, forming substituted derivatives. The spiro structure’s steric hindrance could modulate reaction efficiency. For instance:

  • Reaction : Substitution of the hydroxymethyl group.

  • Products : Alkylated or aminated derivatives.

Other Potential Reactions

  • Hydrogen Bonding and Acid-Base Interactions : The nitrogen atoms in the spiro framework enable hydrogen bonding with biomolecules, which is critical for biological interactions. This property may also facilitate acid-base reactions.

  • Biological Interactions : While not strictly chemical reactions, the compound’s ability to bind receptors or enzymes (e.g., via hydrogen bonding) is influenced by its reactivity.

Reaction Comparison Table

Reaction TypeReagents/ConditionsProductsKey Features
Oxidation KMnO₄ (acidic) or CrO₃Ketones, carboxylic acidsTargets hydroxymethyl group
Reduction LiAlH₄ or NaBH₄Alcohols, aminesConverts carbonyl groups
Nucleophilic Substitution Alkyl halides, aminesSubstituted derivativesModulated by steric hindrance

Structural Influences on Reactivity

The compound’s reactivity is governed by:

  • Spirocyclic Framework : Enhances structural rigidity, potentially stabilizing intermediates.

  • Hydroxymethyl Group : Provides a site for oxidation and substitution.

  • Nitrogen Atoms : Enable hydrogen bonding and interactions with biological targets .

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity
Research indicates that derivatives of diazaspiro compounds exhibit anticonvulsant properties. For instance, a study demonstrated that certain diazaspiro derivatives significantly delayed the onset of convulsions in animal models. These compounds modulate the GABA-A receptor's allosteric site, which is crucial for their CNS depressant activity . The synthesis of these compounds often involves alkylation reactions and molecular docking studies to evaluate their efficacy against specific targets.

Cancer Treatment
The compound has been investigated for its potential as a covalent inhibitor against the KRAS G12C mutation, a known driver in various cancers. Optimized derivatives showed promising results in vitro and in vivo, demonstrating significant antitumor effects in xenograft mouse models. These findings suggest that 1,7-diazaspiro[4.4]nonan-6-one derivatives could be developed into effective therapeutics for treating solid tumors .

Molecular Modeling and Structure-Activity Relationship Studies

Molecular modeling plays a critical role in understanding the interaction of diazaspiro compounds with biological targets. Researchers utilize techniques such as molecular docking to predict how these compounds bind to specific receptors or enzymes. For example, studies have shown that modifications to the diazaspiro framework can enhance binding affinity and selectivity towards targets involved in disease pathways .

Synthesis and Characterization

The synthesis of 1,7-diazaspiro[4.4]nonan-6-one typically involves multi-step organic reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. The yield and efficiency of these reactions are crucial for scaling up production for further biological evaluation .

Case Studies

Study Application Findings
Study on Anticonvulsant ActivityEvaluated anticonvulsant effectsCompounds showed significant delay in convulsion onset via GABA-A modulation
KRAS G12C InhibitionCancer therapyIdentified potent inhibitors with high metabolic stability and antitumor effects in vivo
Molecular Docking StudiesBinding affinity analysisStructural optimization led to enhanced interactions with target proteins

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Key Functional Groups Stereochemistry
Compound A 1,7-Diazaspiro[4.4]nonan-6-one 9-(hydroxymethyl) Ketone, hydroxymethyl (5R,9R)-rel-
7-Methyl-2-[4-methyl-6-(4-trifluoromethyl-phenyl)pyrimidin-2-yl]-1,7-diazaspiro[4.4]nonan-6-one 1,7-Diazaspiro[4.4]nonan-6-one 7-methyl, 2-(pyrimidinyl) Ketone, pyrimidinyl, trifluoromethyl Not specified
Amathaspiramide F (CAS 226993-89-1) 1,7-Diazaspiro[4.4]nonan-6-one 9-(2,4-dibromo-5-methoxyphenyl), 8-hydroxy, 7-methyl Bromo, methoxy, hydroxy (5S,8S,9R)
1-Azaspiro[4.4]nonan-2-one,6-hydroxy-, (5R,6S)-rel- 1-Azaspiro[4.4]nonan-2-one 6-hydroxy Hydroxy, ketone (5R,6S)-rel-
6-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 391871-29-7) 6-Oxa-1,3-diazaspiro[4.5]decane 8,9,10-trihydroxy, 1,7-bis(hydroxymethyl) Diones, hydroxymethyl, hydroxy (5S,7R,8S,9S,10R)

Key Observations :

  • Compound A shares the 1,7-diazaspiro[4.4]nonan-6-one core with Amathaspiramide F and the pyrimidinyl derivative, but differs in substituents.
  • The hydroxymethyl group in Compound A distinguishes it from the bromo/methoxy-substituted Amathaspiramide F and the pyrimidinyl derivative .
  • Compounds with larger spiro systems (e.g., 6-Oxa-1,3-diazaspiro[4.5]decane) exhibit distinct conformational flexibility and hydrogen-bonding capabilities .

Key Observations :

  • Spirocyclization is a common strategy, but substituents dictate reaction conditions (e.g., acid catalysis for Amathaspiramide F vs. transition-metal catalysis for the pyrimidinyl derivative) .
  • Hydroxymethylation in Compound A may require protective group strategies to avoid side reactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Collision Cross Section (Ų, [M+H]+) LogP (Estimated) Solubility
Compound A ~183.2 Not available ~0.5 (hydrophilic) Moderate in water
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride 177.6 132.3 ([M+H]+) ~0.2 High (ionic form)
Amathaspiramide F 466.1 Not available ~2.8 (lipophilic) Low

Key Observations :

  • The hydroxymethyl group in Compound A likely enhances hydrophilicity compared to bromo/methoxy-substituted analogs like Amathaspiramide F.
  • Ionic derivatives (e.g., hydrochloride salts) exhibit higher solubility and distinct collision cross-section profiles .

Key Observations :

  • Substituents critically influence biological targets; electron-withdrawing groups (e.g., trifluoromethyl) enhance sodium channel affinity .
  • Compound A 's hydroxymethyl group may favor interactions with polar binding pockets, differentiating it from lipophilic analogs.

Biological Activity

1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8H14N2OC_8H_{14}N_2O, and it has a molecular weight of approximately 170.21 g/mol . This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that diazaspiro compounds exhibit notable antimicrobial activities. For instance, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting the bacterial cell wall synthesis or inhibiting essential enzymes .

Table 1: Antimicrobial Activity of Diazaspiro Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1,7-Diazaspiro[4.4]nonan-6-oneE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Potential

The anticancer potential of diazaspiro compounds has been a focus of recent studies. Notably, compounds similar to 1,7-diazaspiro[4.4]nonan-6-one have been evaluated for their ability to inhibit cancer cell proliferation. Research has highlighted their role as covalent inhibitors targeting mutated oncogenes such as KRAS .

Case Study: KRAS G12C Inhibition

A study demonstrated that derivatives of diazaspiro compounds effectively bind to the KRAS G12C mutation, which is prevalent in non-small cell lung cancer (NSCLC). The lead compound identified showed promising in vitro and in vivo antitumor effects .

The biological activity of 1,7-diazaspiro[4.4]nonan-6-one is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

Further studies are required to elucidate the precise molecular mechanisms and pathways influenced by this compound.

Synthesis and Characterization

1,7-Diazaspiro[4.4]nonan-6-one can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions . Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of 1,7-diazaspiro[4.4]nonan-6-one:

Table 2: Comparison with Related Compounds

CompoundStructure TypeNotable Activity
1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-oneBenzoyl groupAntimicrobial and anticancer
1-Benzyl-1,7-diazaspiro[4.4]nonan-6-oneBenzyl groupLower reactivity
1,7-Diazaspiro[4.4]nonan-6-one hydrochlorideHydrochloride saltIncreased solubility

Q & A

Q. What are the recommended synthetic routes for 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-?

The synthesis of spiro compounds typically involves ring-closing reactions of precursors containing amine and carbonyl groups. For example, analogous spiro structures (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) are synthesized via cyclization of amine derivatives with ketones or aldehydes under controlled pH and temperature . For the hydroxymethyl-substituted derivative, post-synthetic modification (e.g., hydroxymethylation) of a preformed spiro scaffold may be required. Key steps include protecting group strategies for stereochemical control and purification via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1D/2D NMR (e.g., 1H^1H, 13C^13C, COSY, HSQC) resolves the spirocyclic structure and stereochemistry, particularly distinguishing between (5R,9R) and other diastereomers .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C8 _8H14 _{14}N2 _2O2 _2) and detects impurities .
  • Chiral Chromatography: Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak® columns) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

  • Forced Degradation: Expose the compound to heat, light, acidic/alkaline conditions, and oxidative environments (e.g., H2 _2O2 _2) to identify degradation products via LC-MS .
  • Long-Term Storage: Monitor decomposition at -20°C, 4°C, and room temperature using periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved?

Discrepancies in stereochemistry (e.g., between computational predictions and experimental data) require:

  • X-ray Crystallography: Definitive assignment of (5R,9R) configuration via single-crystal diffraction .
  • Vibrational Circular Dichroism (VCD): Correlates experimental and calculated spectra to confirm absolute configuration .
  • Dynamic NMR: Detects conformational exchange in solution, which may mask true stereochemistry .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in drug discovery?

  • QSAR Modeling: Use quantitative structure-activity relationship (QSAR) studies to correlate substituent effects (e.g., hydroxymethyl position) with biological activity. Molecular descriptors (e.g., logP, polar surface area) are derived from computational tools like Gaussian or Schrödinger .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) with rigorous controls (e.g., IC50 _{50} determination in triplicate) .
  • Data Validation: Address outliers by repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. How can environmental fate studies be designed to evaluate ecotoxicological risks?

Follow the framework of Project INCHEMBIOL :

  • Abiotic Transformations: Assess hydrolysis/photolysis rates in water and soil under simulated sunlight (e.g., Xenon arc lamp) .
  • Biotic Degradation: Use microbial consortia from contaminated sites to measure biodegradation kinetics .
  • Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors via LC-MS/MS .

Q. What strategies mitigate data variability in biological assays involving spirocyclic compounds?

  • Normalization: Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS .
  • Blind Testing: Assign samples randomly to eliminate observer bias .
  • Replicate Design: Perform experiments in quadruplicate (n=4) with randomized block layouts to account for batch effects .

Methodological Notes

  • Stereochemical Purity: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce (5R,9R) configuration .
  • Contradiction Analysis: Apply multivariate statistics (e.g., PCA) to distinguish experimental noise from true biological effects .
  • Ethical Compliance: Ensure reference standards (e.g., Cayman Chemical) include certificates of analysis for regulatory submissions .

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